molecular formula C12H6F3N3O3 B2460691 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione CAS No. 2034567-12-7

2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2460691
CAS No.: 2034567-12-7
M. Wt: 297.193
InChI Key: IOIBCUKDYHCVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an isoindoline-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with primary amines to form isoindoline-1,3-dione derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione derivatives: These compounds share the core isoindoline-1,3-dione structure but differ in their substituents.

    Trifluoromethylated oxadiazoles: Compounds with similar trifluoromethyl and oxadiazole groups but different core structures.

Uniqueness

2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and isoindoline-1,3-dione core.

Properties

IUPAC Name

2-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O3/c13-12(14,15)11-16-8(17-21-11)5-18-9(19)6-3-1-2-4-7(6)10(18)20/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIBCUKDYHCVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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